Diacerein

Overview

Description

Diacerein is a medicine used to relieve pain, stiffness, and swelling of joints associated with osteoarthritis . It works by forming a soft connective tissue around the joints (cartilage), thus relieving pain and swelling at the joints . This compound is available in two forms: tablets and capsules .

Synthesis Analysis

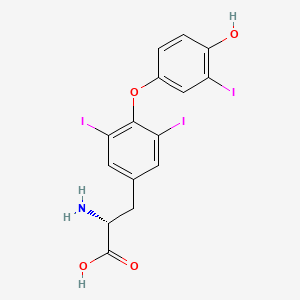

This compound is synthesized using a chemoenzymatic approach. The strategy relies on the use of an NADPH-dependent anthrol reductase of Talaromyces islandicus (ARti-2), which mediates the regioselective and reductive deoxygenation of anthraquinones . Another method for the synthesis of this compound uses rhein as the starting compound .

Molecular Structure Analysis

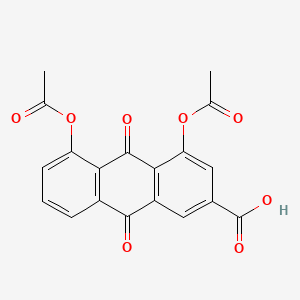

The molecular formula of this compound is C19H12O8 . Its molecular weight is 368.30 .

Chemical Reactions Analysis

This compound’s active metabolite rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates the tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 368.29 and is soluble in DMSO .

Scientific Research Applications

Osteoarthritis and Pain Management

Diacerein has been widely recognized for its role in osteoarthritis management, offering structural benefits and acting as a disease-modulating agent. Its efficacy in reducing pain and improving physical function in knee osteoarthritis has been validated, comparing favorably to non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol in terms of efficacy and with a more favorable safety profile concerning gastrointestinal, hepatic, and cardiovascular risks (Almezgagi et al., 2020); (Falgarone & Dougados, 2001); (Pavelka et al., 2016).

Kidney Injury and Diabetes

Recent studies have highlighted this compound's potential in mediating anti-inflammatory, anti-oxidant, and anti-apoptotic effects in kidney injury and diabetes mellitus. These properties suggest this compound's therapeutic role could extend to conditions characterized by oxidative stress and inflammation (Chueakula et al., 2018).

Cancer and Other Diseases

Preliminary research has explored this compound's efficacy in cancer, ulcerative colitis, testicular injury, and cervical hyperkeratosis, indicating its versatile pharmacological profile. The drug may also have synergistic effects when used in combination therapies, offering a broader scope for clinical applications (Almezgagi et al., 2020).

Transdermal Delivery and Enhanced Dissolution

Innovations in drug delivery, such as solid dispersions and elastosomes, have been developed to improve this compound's solubility, dissolution rate, and bioavailability. These advancements aim to overcome limitations related to its poor water solubility and enhance therapeutic outcomes (Aggarwal & Singh, 2011); (Aziz, Abdelbary & Elassasy, 2018).

Anti-inflammatory and Anti-arthritic Effects

This compound's impact on inflammatory polyarthritis and its potential as a cartilage-targeted therapy have been demonstrated in animal models. These findings support its use not only in osteoarthritis but also in other inflammatory conditions, indicating a disease-modifying effect (Douni et al., 2003).

Mechanism of Action

Target of Action

Diacerein is an anthraquinone derivative and a prodrug that is metabolized to rhein . The primary targets of this compound are interleukin-1 beta (IL-1β) and matrix metalloproteinases (MMPs) . IL-1β is a protein involved in inflammation and destruction of cartilage, playing a significant role in the development of symptoms of degenerative joint diseases such as osteoarthritis . MMPs are enzymes that break down the extracellular matrix, contributing to cartilage destruction .

Mode of Action

This compound’s active metabolite, rhein, reduces cartilage destruction by decreasing the expression of MMP-1 and MMP-3. It also upregulates tissue inhibitors of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

This compound primarily affects the IL-1β pathway and the MMP pathway . By inhibiting IL-1β, this compound reduces inflammation and cartilage destruction . By modulating the MMP pathway, it decreases cartilage degradation . This compound has also been shown to modulate the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress, which are involved in inflammation and fibrosis .

Pharmacokinetics

This compound is a prodrug, meaning it is metabolized into its active form, rhein, in the body It is known that this compound is metabolized to rhein, which is the active form that interacts with its targets .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and cartilage destruction, as well as a correction of altered osteoblast activity . This compound’s active metabolite, rhein, reduces cartilage destruction and inflammation . At the molecular level, this compound has been shown to have anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane .

Action Environment

It is known that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders These side effects could potentially be influenced by factors such as diet and overall health status

Safety and Hazards

Diacerein is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling this compound .

Biochemical Analysis

Biochemical Properties

Diacerein’s active metabolite, rhein, plays a significant role in biochemical reactions. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation .

Cellular Effects

This compound has been shown to impact the activation of IL-1β via a reduced production of IL-1 converting enzyme . It also affects the sensitivity to IL-1 by decreasing IL-1 receptor levels on the cell surface of chondrocytes . Furthermore, this compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling .

Molecular Mechanism

This compound works by inhibiting interleukin-1 beta . Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Temporal Effects in Laboratory Settings

This compound has shown a prolonged effect on symptoms of several months once treatment was stopped . The peak of its effect occurred at the 24th week of treatment . It’s worth noting that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea .

Dosage Effects in Animal Models

In various animal models of osteoarthritis, this compound was found to be effective in reducing cartilage loss, ameliorating cartilage lesions, and delaying arthritis progression in meniscectomy-induced osteoarthritis rat models compared to untreated controls .

Metabolic Pathways

This compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling . This suggests that this compound may play a role in the metabolic pathways related to inflammation and insulin signaling.

properties

IUPAC Name |

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNLGDBUJLVSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045636 | |

| Record name | Diacerein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism. | |

| Record name | Diacerein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

13739-02-1, 112118-18-0 | |

| Record name | Diacerein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacerein [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacerein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13739-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacerein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacerein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACEREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

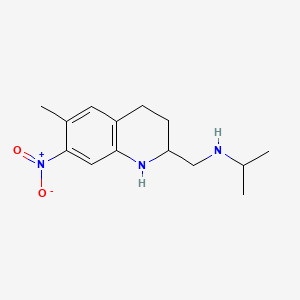

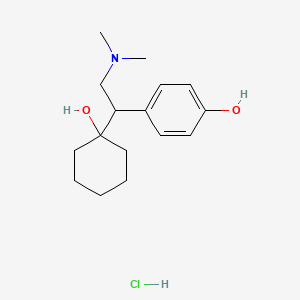

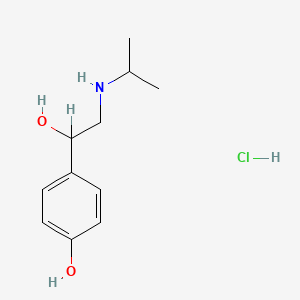

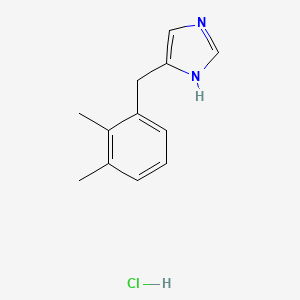

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.